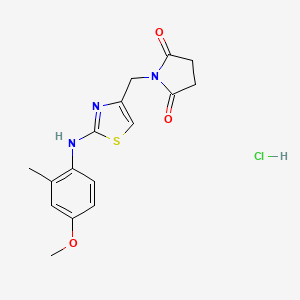
1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The exact pathways would depend on the specific targets that this compound interacts with.
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects would depend on the specific targets that this compound interacts with.
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .
生物活性
1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₈ClN₃O₃S
- Molecular Weight : 367.9 g/mol
- CAS Number : 2034497-08-8
The biological activity of this compound is primarily attributed to its thiazole and pyrrolidine moieties, which are known to interact with various biological targets. Thiazole derivatives have been reported to exhibit a range of activities including antimicrobial, anticancer, and anticonvulsant effects.
Anticancer Activity
Research indicates that thiazole derivatives can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this structure have shown the ability to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The presence of methoxy and methyl groups enhances the cytotoxicity against cancer cell lines by promoting apoptosis through mitochondrial pathways.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
| Target Compound | TBD | TBD |
Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against various bacteria and fungi. In vitro studies have demonstrated that similar compounds exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli.
Study on Anticonvulsant Activity
A study evaluated the anticonvulsant properties of thiazole-containing compounds, revealing that derivatives similar to our target compound effectively reduced seizure activity in animal models. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly enhanced efficacy.
Study on Antitumor Effects
In a recent investigation, a series of thiazole-pyrrolidine derivatives were synthesized and tested against various cancer cell lines. Results showed that compounds with similar structural features to our target exhibited potent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutics.
属性
IUPAC Name |
1-[[2-(4-methoxy-2-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S.ClH/c1-10-7-12(22-2)3-4-13(10)18-16-17-11(9-23-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBXFHUIAOPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













